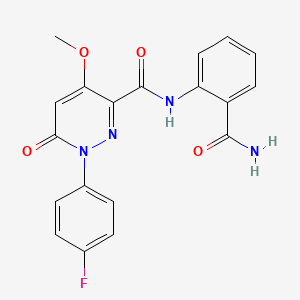![molecular formula C14H12F9NO2S B2495922 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2058814-11-0](/img/structure/B2495922.png)
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine (3,5-BTFPP) is a novel chemical compound that has recently been developed and is gaining interest in the scientific community. It is a trifluoromethylated derivative of the piperidine family and has a wide range of applications in research and development.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methods and Chemical Structures
A study detailed the synthesis and crystal structures of four N-benzenesulfonyl 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, highlighting their potential anti-inflammatory activities due to their structural characteristics. These compounds were characterized using NMR, FT-IR, and HRMS, demonstrating the influence of N-benzenesulfonyl substituents on the configuration and potential biological activities of BAP derivatives (Li et al., 2018).
Applications in Biological Research
Anti-Inflammatory Activity
The aforementioned study by Li et al. also revealed that these derivatives significantly inhibit LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion, suggesting potential anti-inflammatory applications. Compounds with strong electron-withdrawing substituents exhibited more potent inhibitory effects, offering insights into the design of anti-inflammatory agents (Li et al., 2018).
Antioxidant and Enzyme Inhibition
Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate antioxidant activity and inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, suggesting these compounds could have therapeutic applications in managing such conditions (Lolak et al., 2020).
Cytotoxicity and Anticancer Activity
A cluster of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones was identified to display potent cytotoxicity with selective lethality towards various neoplasms over normal cells. This indicates potential applications in cancer treatment, where selective targeting of cancer cells is crucial (Das et al., 2011).
Chemical Engineering and Material Science
Solvent Properties of Piperidinium Ionic Liquids
Studies on piperidinium ionic liquids, including those with trifluoromethyl groups, explored their solvent properties and polarity. These ionic liquids' characteristics, such as hydrogen-bond acidity and basicity, are essential for various applications in chemical engineering and synthesis (Lee, 2011).
Polymer Synthesis and Properties
Research into aromatic poly(pyridinium salt)s, including those with triflate groups, has led to the development of organo-soluble, rigid-rod poly(pyridinium triflate)s. These materials exhibit high thermal and thermooxidative stability, making them suitable for creating tough thin films with potential applications in material science (Huang et al., 2000).
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F9NO2S/c15-12(16,17)8-2-1-3-11(5-8)27(25,26)24-6-9(13(18,19)20)4-10(7-24)14(21,22)23/h1-3,5,9-10H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYVDXLQZVWIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

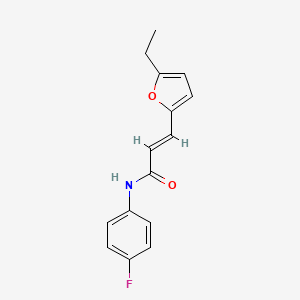
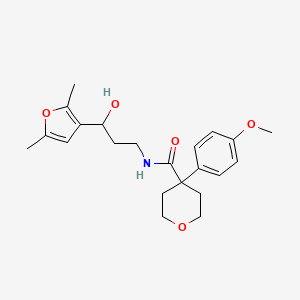
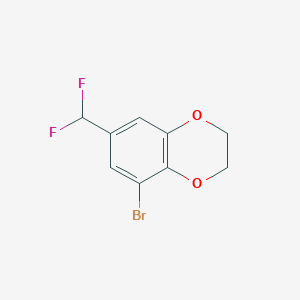
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)
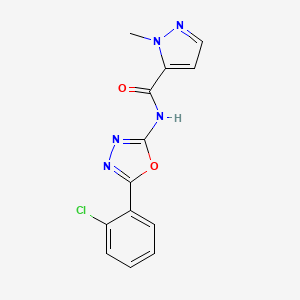
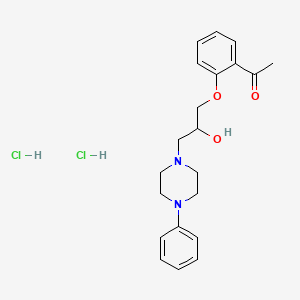
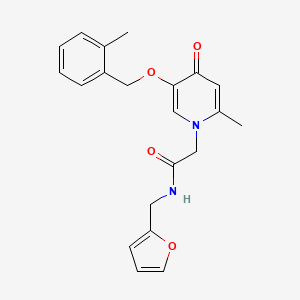
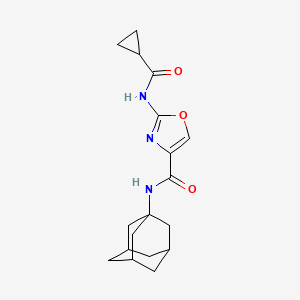
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)
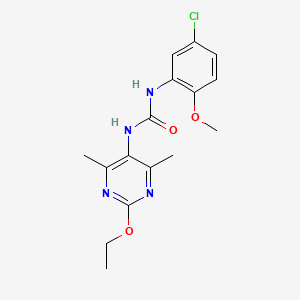
![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)
![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)
